3',5-Difluorobiphenyl-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-(3-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-9-3-1-2-8(6-9)12-7-10(15)4-5-11(12)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPKORFXTCBRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673347 | |
| Record name | 3',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178233-27-6 | |
| Record name | 3',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Pathways for 3 ,5 Difluorobiphenyl 2 Carboxylic Acid and Its Analogues
Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, offering a versatile and efficient means to construct the central carbon-carbon bond.
Suzuki-Miyaura Coupling Strategies in Difluorobiphenyl Carboxylic Acid Synthesis
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of C-C bonds. rsc.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 3',5-Difluorobiphenyl-2-carboxylic acid, a plausible Suzuki-Miyaura strategy would involve the coupling of a 2-halobenzoic acid derivative with 3,5-difluorophenylboronic acid.
A general procedure for this type of transformation involves reacting the aryl halide and the arylboronic acid in a solvent system, often containing water, with a suitable palladium catalyst and a base. acs.org The reactivity in Suzuki-Miyaura coupling can be influenced by the electronic nature of the coupling partners. For instance, the presence of multiple strongly electron-withdrawing groups on the arylboronic acid can decrease the reaction's reactivity. acs.org
Table 1: Illustrative Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Carboxylic Acid Analogues
| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 2-Bromobenzoic acid | Phenylboronic acid | [PdCl2(NH2CH2COOH)2] | K2CO3 | Water | >95 |
| 2 | 4-Bromobenzoic acid | Phenylboronic acid | C60-TEGs/PdCl2 | K2CO3 | Water | >90 wikipedia.org |
| 3 | 2-Bromobenzoic acid | 3,5-Difluorophenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/Water | Moderate to Good (estimated) |
This table is illustrative and based on general procedures for similar reactions. Specific yields for the synthesis of this compound may vary.
Decarbonylative Fluoroalkylation for Fluoroalkylcarboxylic Acid Derivatives
Decarbonylative cross-coupling reactions have emerged as a valuable alternative to traditional methods, utilizing carboxylic acids or their derivatives as coupling partners with the extrusion of carbon monoxide. tdl.org In the context of synthesizing fluoroalkylated biphenyls, decarbonylative fluoroalkylation at a palladium(II) center offers a novel approach. This method involves the coupling of fluoroalkylcarboxylic acid-derived electrophiles with aryl organometallics. nih.govgoogle.com
A key challenge in decarbonylative cross-coupling is controlling the reaction selectivity between the desired decarbonylative pathway and a competitive acylation pathway. The choice of catalyst, ligands, and reaction conditions is crucial in directing the reaction towards the intended biaryl product. researchgate.net Recent advancements have led to the development of catalyst systems that enable the direct decarbonylative Suzuki-Miyaura cross-coupling of aroyl chlorides with boronic acids to furnish biaryls. researchgate.net
Functional Group Interconversions and Carboxylic Acid Formation
One common method is the hydrolysis of a nitrile group (-CN) to a carboxylic acid (-COOH). This transformation can be achieved under either acidic or basic conditions. chemistrysteps.combeilstein-journals.orgchemrxiv.org For example, a 2-cyano-3',5'-difluorobiphenyl precursor could be hydrolyzed to yield the target this compound. The hydrolysis proceeds via an amide intermediate. chemrxiv.org
Another important functional group interconversion is the oxidation of a benzylic alcohol to a carboxylic acid. A precursor such as (3',5'-difluorobiphenyl-2-yl)methanol can be oxidized using various oxidizing agents to afford the desired carboxylic acid. nih.govresearchgate.net The choice of oxidant is critical to ensure the selective oxidation of the primary alcohol without affecting other functional groups present in the molecule.
Table 2: Common Functional Group Interconversions to Form Carboxylic Acids
| Precursor Functional Group | Reagents and Conditions | Product Functional Group |
| Nitrile (-CN) | H+ or OH-, H2O, heat | Carboxylic Acid (-COOH) chemistrysteps.comgoogle.com |
| Primary Alcohol (-CH2OH) | KMnO4, CrO3, or other oxidizing agents | Carboxylic Acid (-COOH) nih.gov |
| Aldehyde (-CHO) | Oxidizing agents (e.g., KMnO4, Ag2O) | Carboxylic Acid (-COOH) |
| Ester (-COOR) | H+ or OH-, H2O, heat | Carboxylic Acid (-COOH) |
Regioselective Fluorination Techniques in Biphenyl Synthesis
The introduction of fluorine atoms at specific positions on the biphenyl core is crucial for tuning the molecule's properties. Regioselective fluorination techniques allow for the precise placement of these atoms.
One powerful strategy is the direct C-H bond functionalization, which has become an increasingly important tool in organic synthesis. This approach allows for the conversion of an unactivated C-H bond to a C-F bond, often with the use of a transition metal catalyst. For the synthesis of fluorinated biphenyls, this could involve the regioselective fluorination of a pre-formed biphenyl-2-carboxylic acid derivative.
Electrophilic fluorination is another key technique for introducing fluorine atoms. This method employs an electrophilic source of fluorine, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to react with a nucleophilic carbon center on the aromatic ring. The regioselectivity of electrophilic fluorination is governed by the electronic properties of the substituents already present on the biphenyl scaffold.
Novel Synthetic Approaches for Fluorinated Biphenyl Carboxylic Acids
Research into the synthesis of fluorinated biphenyl carboxylic acids continues to evolve, with new and innovative methods being developed. Transition-metal catalyzed C-H bond activation/arylation of polyfluorobenzene derivatives represents a modern approach to constructing the biphenyl core. This strategy avoids the need for pre-functionalized starting materials, such as aryl halides or boronic acids, making it a more atom-economical process.
Furthermore, advancements in directed C-H functionalization provide a powerful tool for the synthesis of complex fluorinated molecules. By using a directing group, it is possible to achieve high regioselectivity in the C-H activation and subsequent functionalization steps. For example, a nitrile group on a biphenyl scaffold has been shown to direct meta-C-H olefination, acetoxylation, and iodination. This directing group can later be converted to a carboxylic acid, offering a versatile route to the target compounds.
Decarboxylative cross-coupling reactions also represent a novel and powerful strategy for the synthesis of biaryls from readily available carboxylic acids. nih.gov These methods offer an alternative to traditional cross-coupling reactions and can tolerate a wide range of functional groups.
Advanced Computational and Theoretical Investigations of 3 ,5 Difluorobiphenyl 2 Carboxylic Acid
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to predict the optimized geometry and various electronic properties of molecules like 3',5-Difluorobiphenyl-2-carboxylic acid. These calculations are typically performed using a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.
A key application of DFT is the calculation of harmonic vibrational frequencies. This analysis predicts the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. By comparing the calculated frequencies with experimentally obtained spectra, a detailed assignment of vibrational modes to specific functional groups and bond motions (stretching, bending, etc.) can be achieved. For this compound, this would involve identifying the characteristic vibrational modes of the carboxylic acid group (O-H stretch, C=O stretch), the biphenyl (B1667301) backbone, and the C-F bonds. A data table, as shown below, would typically be generated to summarize these findings.
Table 1: Hypothetical Vibrational Frequencies for this compound This table is for illustrative purposes only, as specific data is not available.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | 3560 | - | O-H stretching in COOH |
| ν(C=O) | 1750 | - | C=O stretching in COOH |
| ν(C-F) | 1340, 1150 | - | C-F stretching |
| ν(C-C) | 1600, 1580 | - | Aromatic C-C stretching |
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines charge transfer and hyperconjugative interactions between filled donor and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions is a measure of their strength and the molecule's stability. For this compound, NBO analysis would reveal interactions such as those between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of the aromatic rings.
Table 2: Hypothetical NBO Analysis for this compound This table is for illustrative purposes only, as specific data is not available.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O) | π*(C=O) | - | Intramolecular hyperconjugation |
| LP(F) | π*(Aromatic Ring) | - | Intramolecular hyperconjugation |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule. For this compound, this analysis would help in understanding its electronic behavior and predicting its UV-Visible absorption properties.
Table 3: Hypothetical HOMO-LUMO Properties for this compound This table is for illustrative purposes only, as specific data is not available.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically in shades of blue). For this compound, the MESP map would likely show negative potential around the electronegative oxygen atoms of the carboxylic acid group and the fluorine atoms, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction.
Non-Covalent Interaction Analysis
Non-covalent interactions (NCIs) play a significant role in determining the three-dimensional structure and properties of molecules.
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecule. The analysis generates a 3D plot where different types of interactions are represented by different colors. For this compound, RDG analysis could reveal intramolecular hydrogen bonding between the carboxylic acid group and one of the fluorine atoms, as well as other weak interactions that contribute to its conformational stability.
Fukui Functions and Electrostatic Potential Plot Analysis for Reactivity Prediction
To predict the reactive behavior of this compound, computational chemists employ tools such as Fukui functions and molecular electrostatic potential (MEP) plots. These methods, derived from density functional theory (DFT), help in identifying the most likely sites for electrophilic, nucleophilic, and radical attack.
Fukui Functions: The Fukui function, ƒ(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is altered. By calculating the condensed Fukui functions for each atom, one can quantify the susceptibility of atomic sites to different types of chemical attack.
ƒ+ (r): This function measures the reactivity towards a nucleophilic attack (attack by an electron donor). A higher value on an atom indicates it is a more favorable site for accepting an electron.
ƒ- (r): This function corresponds to the reactivity towards an electrophilic attack (attack by an electron acceptor). A larger value signifies a greater propensity to donate an electron.
ƒ0 (r): This function is used to predict sites for radical attack.
For this compound, theoretical calculations would likely indicate that the carboxyl group's oxygen atoms are susceptible to electrophilic attack, while the carbon atoms of the aromatic rings, influenced by the fluorine substituents, would show varying reactivity towards nucleophiles. A hypothetical distribution of Fukui indices is presented in the table below, illustrating how these values can pinpoint reactive centers.
| Atom/Region | Hypothetical ƒ+ (Nucleophilic Attack) | Hypothetical ƒ- (Electrophilic Attack) |
| Carboxylic Acid Carbonyl C | 0.15 | 0.05 |
| Carboxylic Acid Hydroxyl O | 0.08 | 0.25 |
| Aromatic C attached to COOH | 0.04 | 0.09 |
| Aromatic C's ortho to Fluoro | 0.12 | 0.03 |
| Fluorine Atoms | 0.02 | 0.18 |
Note: This data is illustrative and based on general principles of organic chemistry and computational models. Actual values would require specific DFT calculations.
Electrostatic Potential Plot Analysis: The Molecular Electrostatic Potential (MEP) plot is a color-coded map that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and the sites of chemical reactivity.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are the most likely sites for electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the carboxylic acid group and the fluorine atoms due to their high electronegativity.
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid group would be a prominent blue region, indicating its acidic nature.
Green Regions: Denote areas of neutral or near-zero potential.
The MEP plot provides a clear, visual prediction of where the molecule is most likely to interact with other chemical species, guiding the understanding of its reactivity in various chemical environments.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By simulating the reaction pathways, chemists can identify transition states, calculate activation energies, and determine the most favorable route for a reaction to proceed. For this compound, this could involve studying its synthesis, such as a Suzuki coupling reaction, or its subsequent functionalization.
A computational study of a reaction mechanism typically involves the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.
Energy Profile Construction: The relative energies of all species along the reaction coordinate are calculated to construct a reaction energy profile. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants gives the activation energy.
For instance, in a hypothetical esterification reaction of this compound with methanol, computational modeling could be used to compare a direct acid-catalyzed mechanism with a mechanism involving an activating agent. The calculated activation energies for each step would reveal the kinetically preferred pathway.
| Reaction Step | Hypothetical Activation Energy (kcal/mol) - Pathway A | Hypothetical Activation Energy (kcal/mol) - Pathway B |
| Protonation of Carbonyl | 15.2 | N/A |
| Nucleophilic Attack by CH3OH | 22.5 | 18.7 (with activating agent) |
| Proton Transfer | 8.1 | 9.5 |
| Elimination of Water | 12.4 | 11.8 |
Note: The values in this table are for illustrative purposes to demonstrate how computational modeling can be used to compare reaction mechanisms.
Through such detailed computational investigations, a comprehensive understanding of the factors governing the reactivity and reaction pathways of this compound can be achieved, paving the way for its efficient utilization in various chemical applications.
Structure Activity Relationship Sar Investigations of 3 ,5 Difluorobiphenyl 2 Carboxylic Acid Derivatives
Influence of Fluorine Substitution Patterns on Molecular Recognition and Activity
The substitution pattern of fluorine on the biphenyl (B1667301) scaffold is a critical determinant of molecular recognition and biological activity. The presence of fluorine, a small and highly electronegative atom, can profoundly affect a molecule's chemical, physical, and biological properties, including its lipophilicity, solubility, conformational flexibility, and metabolic stability. chemrxiv.org The strategic placement of fluorine atoms can lead to enhanced binding affinity and potency. researchgate.net
In the case of 3',5-Difluorobiphenyl-2-carboxylic acid, the two fluorine atoms on the distal ring (the one not bearing the carboxylic acid) exert significant electronic and conformational effects. These electronegative atoms can engage in favorable intermolecular interactions, such as hydrogen bonding with biological receptors, where fluorine acts as a hydrogen bond acceptor. nih.gov The substitution pattern also influences the torsional angle (the twist between the two phenyl rings), which is a key factor in how the molecule presents itself to a binding site. researchgate.net Asymmetric torsion in a biphenyl ring system can lead to distinct stable conformations, one of which may be preferentially stabilized within a receptor's binding pocket. researchgate.net
Studies on various fluorinated compounds have established general trends regarding fluorine's influence. For instance, a single fluorine atom can decrease the logarithm of the partition coefficient (LogP), affecting the compound's solubility and transport properties, while the addition of more fluorine atoms can have non-linear effects. researchgate.net The electronic properties conferred by the CF3 group, for example, have been shown to influence the screw-sense orientation in foldamers, suggesting that the electronic effects of fluorine substituents can be as important as steric considerations in determining molecular conformation. researchgate.net
The table below summarizes the general influence of fluorine substitution on molecular properties relevant to biological activity.
| Property Affected | Influence of Fluorine Substitution | Potential Impact on Activity |
| Lipophilicity (LogP) | Single fluorine may decrease LogP; multiple fluorines have non-linear effects. researchgate.net | Alters solubility, membrane permeability, and distribution. |
| Acidity (pKa) | Increases acidity of nearby functional groups (e.g., carboxylic acid) due to inductive electron withdrawal. researchgate.net | Affects ionization state at physiological pH, influencing receptor interaction and cell penetration. |
| Conformation | Influences dihedral angles between phenyl rings (atropisomerism) and overall molecular shape. researchgate.netnih.gov | Determines the three-dimensional presentation to the biological target, affecting binding affinity. |
| Metabolic Stability | C-F bond is strong and resistant to metabolic cleavage by P450 enzymes. | Increases compound half-life and bioavailability. |
| Binding Interactions | Can act as a hydrogen bond acceptor and participate in dipole-dipole or orthogonal multipolar C–F···C=O interactions. nih.gov | Enhances binding affinity and selectivity for the target receptor or enzyme. |
Impact of Carboxylic Acid Position and Derivatives on Biological Interactions
The carboxylic acid group is a crucial pharmacophore in many biologically active molecules, including this compound. Its ability to act as a hydrogen bond donor and acceptor, and to exist in an ionized state at physiological pH, allows for potent electrostatic and hydrogen-bonding interactions with biological targets. nih.gov The position of the carboxylic acid on the biphenyl ring is critical; the ortho-position, as in this compound, imposes a significant steric constraint that forces the two phenyl rings out of planarity, creating a specific three-dimensional shape that is often essential for activity. nih.gov
Modifying the carboxylic acid to form derivatives such as esters, amides, or bioisosteres is a common strategy in drug design to modulate properties like cell permeability, metabolic stability, and binding affinity. nih.gov Carboxylic acid bioisosteres—functional groups with similar physicochemical properties—can be employed to improve a compound's profile. For example, fluorinated alcohols or oxetane (B1205548) rings have been investigated as potential surrogates for the carboxylic acid moiety. researchgate.net
In a study on thiazolidine-4-carboxylic acid derivatives, it was found that compounds with a protected carboxylic acid (as part of the thiazolidine (B150603) ring) and fluorine substitution on the phenyl ring exhibited potent antibacterial activities. nih.gov This highlights how derivatization of the carboxylic acid, in combination with fluorine substitution, can lead to enhanced biological interactions. The replacement of a carboxylic acid function entirely with a fluorine-containing group is another advanced strategy, though the reactions can be complex. researchgate.net
The following table illustrates how modifications to the carboxylic acid group can affect biological interactions.
| Modification | Example Derivative | Consequence for Biological Interaction |
| Esterification | Methyl ester | Masks the acidic proton, increases lipophilicity, can act as a prodrug, potentially improving cell membrane passage. |
| Amidation | Primary or secondary amide | Introduces additional hydrogen bonding capabilities, alters charge distribution, and can change receptor binding profile. |
| Bioisosteric Replacement | Tetrazole, Hydroxamic acid, Fluorinated alcohol researchgate.net | Mimics the acidic properties and spatial arrangement of the carboxyl group while potentially improving metabolic stability or oral bioavailability. |
| Positional Isomerism | 3',5-Difluorobiphenyl-3-carboxylic acid or -4-carboxylic acid | Changes the overall molecular geometry and the orientation of the acidic group relative to the fluorinated ring, likely altering or abolishing activity. |
Steric and Electronic Effects of Substituents on Biphenyl Ring Systems
The biological activity of biphenyl derivatives is governed by a delicate balance of steric and electronic effects imparted by their substituents. In this compound, the substituents on both rings dictate the molecule's preferred conformation and electronic landscape.
Steric Effects: The primary steric effect in ortho-substituted biphenyls is the restricted rotation around the bond connecting the two phenyl rings, a phenomenon known as atropisomerism. researchgate.net The size of the ortho-substituent (in this case, the carboxylic acid group) creates a significant energy barrier to rotation, leading to a twisted conformation. nih.gov This twist angle is a critical parameter for biological activity, as it defines the spatial relationship between the two aromatic rings. Additional bulky substituents can further influence this geometry and the molecule's conformational flexibility. researchgate.net The concept of "steric inhibition of resonance," where steric hindrance prevents a substituent (like a carboxyl group) from being coplanar with the aromatic ring, can also alter the electronic properties of that group. nih.gov
Electronic Effects: The fluorine atoms at the 3' and 5' positions exert a powerful inductive electron-withdrawing effect, which alters the charge distribution across the entire molecule. This can influence the pKa of the carboxylic acid, making it more acidic. researchgate.net The electron-withdrawing nature of fluorine can also create a region of positive electrostatic potential on the face of the fluorinated ring, which can be crucial for interactions with electron-rich pockets in a receptor. researchgate.net Quantitative descriptions of these electronic effects can be essential for establishing clear structure-activity relationships. chemrxiv.orgnih.gov
The interplay of these effects is summarized in the table below.
| Effect | Description | Impact on this compound |
| Steric Hindrance | The ortho-carboxylic acid group prevents free rotation, forcing a non-planar conformation (atropisomerism). researchgate.netnih.gov | Defines the 3D shape of the molecule, which is critical for fitting into a specific binding site. |
| Inductive Effect | The electronegative fluorine atoms withdraw electron density from the aromatic ring system. researchgate.net | Increases the acidity of the carboxylic acid and modulates the electronic character of the molecule for receptor binding. |
| Conformational Rigidity | The energy barrier to rotation around the biphenyl bond leads to a more rigid structure compared to unsubstituted biphenyl. | Reduces the entropic penalty upon binding to a receptor, potentially increasing binding affinity. |
| Resonance Effects | Steric crowding can twist the carboxylic acid group out of the plane of its attached phenyl ring, disrupting π-orbital overlap. nih.gov | Can modify the electronic properties and reactivity of the carboxylic acid group. |
Comparative SAR Studies with Related Fluorinated Biphenyl Analogues
To understand the specific contribution of the 3',5-difluoro substitution pattern and the 2-carboxylic acid group, it is instructive to compare the SAR of this compound with that of related analogues. Such comparative studies help to isolate the impact of individual structural features.
For example, comparing this compound with its non-fluorinated parent compound, biphenyl-2-carboxylic acid, would directly reveal the influence of the two fluorine atoms on activity. It is often observed that such fluorination enhances potency and improves pharmacokinetic properties. researchgate.net
A comparative study of biphenyl derivatives with different substituents, such as Biphenyl-4-carboxylic acid and 2,4-difluorobiphenyl, has been used to investigate the effects of carboxyl and fluoro groups on antifungal activity. researchgate.net This type of analysis demonstrates how both the nature and position of substituents are critical. Similarly, studies on other fluorinated aromatic carboxylic acids, such as in the naphthyridine series, have shown that a 6-fluoro analogue can possess significantly different cytotoxic activity compared to the 6-unsubstituted compound, underscoring the profound impact of a single fluorine atom. researchgate.net
The table below provides a hypothetical comparison to illustrate key SAR principles derived from studying related analogues.
| Analogue | Key Structural Difference from this compound | Likely Impact on Activity | Rationale |
| Biphenyl-2-carboxylic acid | Lacks the two fluorine atoms. | Lower potency/altered selectivity. | Fluorine atoms contribute to binding through specific interactions (e.g., H-bonding) and modify electronic properties. researchgate.net |
| 3',5'-Dichlorobiphenyl-2-carboxylic acid | Chlorine atoms instead of fluorine. | Different activity profile. | Chlorine is larger and less electronegative than fluorine, leading to different steric and electronic effects. |
| 3',5-Difluorobiphenyl-4-carboxylic acid | Carboxylic acid at the para-position. | Significantly reduced or different activity. | The ortho-position of the carboxylic acid is crucial for inducing the specific twisted conformation (atropisomerism) required for binding. nih.gov |
| 2',4'-Difluorobiphenyl-2-carboxylic acid | Different fluorine substitution pattern. | Potentially different potency or selectivity. | The specific 3',5'-pattern creates a unique electronic and steric profile on the distal ring that may be optimal for a given target. |
By systematically comparing such analogues, researchers can build a detailed map of the SAR, leading to the rational design of more potent and selective agents.
Research on Biological Interactions and Mechanistic Insights of 3 ,5 Difluorobiphenyl 2 Carboxylic Acid Excluding Clinical Efficacy and Safety
In Vitro Studies on Specific Enzyme Inhibition
While direct studies on 3',5-Difluorobiphenyl-2-carboxylic acid are limited in the reviewed literature, extensive research on structurally similar compounds, particularly diflunisal (B1670566) and its analogs, has revealed potent inhibitory activity against the enzyme transthyretin (TTR). Transthyretin is a transport protein for thyroxine and retinol, and its misfolding and aggregation are associated with amyloid diseases.
Analogues of diflunisal, which share the difluorobiphenyl scaffold, have been synthesized and evaluated as inhibitors of TTR aggregation. acs.org High inhibitory activity was observed for numerous compounds within this class. acs.orgnih.gov These compounds function by kinetically stabilizing the native tetrameric state of TTR, thereby preventing its dissociation into monomers, which is the rate-limiting step in the formation of amyloid fibrils. acs.orgnih.govtandfonline.com The stabilization of the TTR tetramer effectively inhibits the amyloidogenic cascade. acs.orgnih.gov
The inhibitory mechanism involves the binding of these small molecules to the thyroxine-binding sites of TTR. tandfonline.comnih.gov This binding increases the kinetic barrier for tetramer dissociation, thus stabilizing the protein's native structure. acs.orgnih.gov Studies have demonstrated that even partial occupancy of these binding sites is sufficient to confer significant kinetic stabilization to the TTR tetramer. tandfonline.com
Molecular Interactions with Biological Targets
The interaction between difluorobiphenyl carboxylic acids and their biological targets, such as transthyretin, has been elucidated through advanced analytical techniques, providing a detailed understanding of the binding mechanisms at a molecular level.
X-ray crystallography has been instrumental in visualizing the precise binding mode of diflunisal analogues within the transthyretin tetramer. The crystal structure of human TTR in complex with 3',5'-difluorobiphenyl-4-carboxylic acid, a close structural isomer of the subject compound, has been resolved to a high resolution (1.54 Å), providing a detailed view of the molecular interactions. rcsb.orgatomistry.com
These studies reveal that the difluorobiphenyl moiety binds within the two thyroxine-binding pockets of the TTR tetramer. acs.orgnih.gov The orientation of the ligand within the binding site is influenced by the substitution pattern on the aromatic rings. For instance, moving the fluorine atoms from the meta to the ortho positions can reverse the binding orientation. acs.orgnih.gov In the case of 3',5'-difluorobiphenyl-4-carboxylic acid, the hydrophilic aryl ring containing the carboxylate group occupies the inner binding pocket. acs.orgrcsb.org
The binding is stabilized by a network of interactions. The carboxylate group is positioned to form hydrogen bonds with the hydroxyl groups of serine (Ser117 and Ser117') residues within the binding pocket. acs.orgrcsb.org Additionally, the dichlorophenyl ring of a related compound, 2-((3,5-dichlorophenyl)amino)benzoic acid, has been shown to engage in halogen bonding interactions with residues such as Ala108, Leu110, Ser117, and Thr119. nih.gov The diphenylamine (B1679370) ring system of this related compound is stabilized by an intramolecular hydrogen bond between the amine bridge and the 2-carboxylate group, as well as an intermolecular hydrogen bond with the Nζ of Lys15. mdpi.com These detailed structural insights are crucial for understanding the structure-activity relationships that govern the inhibitory potency of this class of compounds.
The primary mechanism by which this compound and its analogs inhibit transthyretin amyloidogenesis is through kinetic stabilization of the native tetrameric protein structure. acs.orgnih.govnih.gov The TTR tetramer must dissociate into its constituent monomers for amyloid fibril formation to occur, and this dissociation is the rate-limiting step of the process. acs.orgnih.gov
By binding to the thyroxine-binding sites at the dimer-dimer interface, these small molecule inhibitors effectively act as molecular glue, holding the two dimers of the tetramer together. acs.orgnih.gov This binding event raises the kinetic barrier for tetramer dissociation, making the native state more stable and less prone to dissociation. acs.orgnih.gov Biophysical studies have demonstrated that potent inhibitors can dramatically slow down the rate of TTR tetramer dissociation over extended periods. acs.orgnih.gov
The effectiveness of this kinetic stabilization has been quantified in various studies. For example, a 250 μM plasma concentration of diflunisal was found to reduce the wild-type TTR dissociation rate in plasma by 95%, which is considered sufficient to halt transthyretin aggregation. nih.gov This high degree of stabilization underscores the therapeutic potential of targeting the native state of TTR with small molecules like difluorobiphenyl carboxylic acids.
Mechanistic Studies on Cellular Processes (e.g., inhibition of eIF4E/eIF4G interaction)
In the realm of cellular processes, a key area of investigation for biphenyl-containing compounds has been the inhibition of the interaction between eukaryotic translation initiation factor 4E (eIF4E) and eIF4G. This interaction is a critical step in cap-dependent translation, a process often dysregulated in cancer.
While there is no direct evidence in the reviewed literature to suggest that this compound specifically inhibits the eIF4E/eIF4G interaction, a structurally related biphenyl (B1667301) compound, known as 4EGI-1, has been identified as a potent inhibitor of this protein-protein interaction. nih.govnih.gov 4EGI-1 and its analogs bind to eIF4E, leading to the disruption of the eIF4E/eIF4G complex. nih.gov This inhibition of cap-dependent translation can have anti-proliferative and anti-tumor effects. nih.gov The design of such inhibitors often involves leveraging structural information to create molecules that can effectively block the interaction surface between the two proteins. nih.govnih.gov The carboxylic acid moiety in some of these inhibitors plays a crucial role in their interaction with eIF4E. nih.gov
Microbial Biotransformation and Metabolic Stability Research for Drug Design
The metabolic fate of fluorinated compounds, including biphenyl carboxylic acids, is a critical aspect of drug design, influencing their pharmacokinetic properties and potential for bioaccumulation. Microbial systems are often used as models to predict mammalian drug metabolism.
The biphenyl structure is a common motif in pharmaceuticals, and its microbial degradation has been studied. doi.org The introduction of fluorine atoms onto the biphenyl scaffold can significantly alter its metabolic stability. doi.orgucd.ie The position of the fluorine substituent has a profound impact on the susceptibility of the molecule to microbial catabolism. doi.org
For instance, studies using the fungus Cunninghamella elegans have shown that this microorganism can hydroxylate biphenyl carboxylic acids at the 4'-position. doi.org However, when a fluorine atom is present at this metabolically labile site, the biotransformation is completely inhibited. doi.org This "metabolic blocking" effect of fluorine is a key strategy in drug design to enhance the metabolic half-life of a compound. doi.orgucd.ie By identifying the sites most susceptible to oxidative metabolism through microbial models, medicinal chemists can strategically introduce fluorine atoms to create more stable and durable drug candidates. doi.orgucd.ie
Investigations into In Vitro Antifungal Activities of Biphenyl Carboxylic Acids
Derivatives of biphenyl carboxylic acid have been investigated for their potential as antifungal agents. While specific data on the antifungal activity of this compound was not found in the reviewed literature, studies on related compounds provide insights into the potential of this chemical class.
For example, various amides of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and tested against a range of phytopathogenic fungi. nih.gov Many of these compounds displayed moderate to excellent antifungal activities in in vitro mycelial growth inhibition assays. nih.gov Similarly, novel aromatic carboxylic acid amides have shown efficacy against fungi such as Pythium aphanidermatum and Rhizoctonia solani. mdpi.com The mechanism of action for some of these amide fungicides is believed to be the inhibition of the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH). mdpi.com
The table below summarizes the antifungal activity of selected carboxylic acid amide derivatives against various fungal species.
| Compound | Fungal Species | Activity/Inhibition |
|---|---|---|
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Various phytopathogenic fungi | Higher activity than boscalid |
| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c) | Pythium aphanidermatum | EC50 = 16.75 µg/mL |
| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c) | Rhizoctonia solani | EC50 = 19.19 µg/mL |
| Boscalid (reference) | Pythium aphanidermatum | EC50 = 10.68 µg/mL |
| Boscalid (reference) | Rhizoctonia solani | EC50 = 14.47 µg/mL |
Exploration of In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives
The in vitro anticancer potential of biphenyl carboxylic acid derivatives has been a subject of scientific investigation, with various studies synthesizing and evaluating these compounds against several human cancer cell lines. Research in this area has highlighted the influence of different substituents on the biphenyl structure in determining the cytotoxic efficacy of these molecules.
One study involved the synthesis of a library of small molecule biphenyl carboxylic acids through a Suzuki-Miyaura cross-coupling reaction. ajgreenchem.comajgreenchem.com These compounds were subsequently screened for their in vitro anticancer activity against human breast cancer cell lines, MCF-7 and MDA-MB-231, using Tamoxifen as a standard reference. ajgreenchem.comajgreenchem.com The results indicated that certain derivatives exhibited notable activity. For instance, a benzyloxy derivative (compound 3j in the study) demonstrated potent activity against both MCF-7 and MDA-MB-231 cell lines. ajgreenchem.comajgreenchem.com Another compound (3a), which lacked substituents, also showed good activity against both cell lines. ajgreenchem.comajgreenchem.com To assess their selectivity, the compounds were also tested against HEK-293 normal cells, where they were found to be non-toxic, suggesting a degree of cancer cell specificity. ajgreenchem.comajgreenchem.com
The mechanism of action for some of these derivatives is thought to involve the estrogen receptor alpha (ERα), a key target in breast cancer therapy. ajgreenchem.comajgreenchem.com Computational molecular docking studies with the most potent molecule from the series revealed promising binding interactions with the crystal structure of ERα, indicating a potential mechanism for its anticancer effects. ajgreenchem.comajgreenchem.com
Another area of research has focused on modifying the biphenyl carboxylic acid structure to explore different anticancer mechanisms. For example, a nonplanar analogue of fascaplysin, Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), was found to inhibit Cdk4–cyclin D1 in vitro. acs.org This compound was observed to block cancer cell growth at the G₀/G₁ phase of the cell cycle. acs.org Interestingly, it also induced a cell cycle block at the G₂/M phase, which was attributed to its ability to inhibit tubulin polymerization. acs.org
Furthermore, the synthesis of novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives has been explored for their potential as allosteric inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. ter-arkhiv.rurjpbr.com This approach is aimed at overcoming the chemoresistance often seen with ATP-competitive inhibitors. ter-arkhiv.rurjpbr.com One such derivative, compound S4 from the study, was found to be cytotoxic to multiple cancer cell lines, with a particularly notable effect on HCT-116 colorectal cancer cells. ter-arkhiv.rurjpbr.com Mechanistic studies showed that this compound induced the intrinsic apoptotic pathway in HCT-116 cells by causing cell cycle arrest in the G2/M phase. ter-arkhiv.rurjpbr.com
The following table summarizes the in vitro anticancer activity of selected biphenyl carboxylic acid derivatives from the discussed research.
| Compound Reference | Cancer Cell Line | IC₅₀ (µM) |
| Compound 3a ajgreenchem.comajgreenchem.com | MCF-7 | 10.14 ± 2.05 |
| MDA-MB-231 | 10.78 ± 2.58 | |
| Compound 3j (Benzyloxy derivative) ajgreenchem.comajgreenchem.com | MCF-7 | 9.92 ± 0.97 |
| MDA-MB-231 | 9.54 ± 0.85 | |
| Tamoxifen (Reference) ajgreenchem.comajgreenchem.com | MCF-7 | 9.12 ± 1.08 |
| MDA-MB-231 | 8.94 ± 0.92 |
Derivatization and Analog Design for Enhanced Research Applications of 3 ,5 Difluorobiphenyl 2 Carboxylic Acid
Synthesis and Evaluation of Biphenyl (B1667301) Carboxylic Acid Esters and Amides
The carboxylic acid group of 3',5-Difluorobiphenyl-2-carboxylic acid is a prime site for derivatization into esters and amides, which can significantly alter the parent molecule's physicochemical properties such as solubility, stability, and cell permeability.
Ester Synthesis: The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry, often achieved through methods like Fischer esterification. This involves reacting the carboxylic acid with an alcohol under acidic conditions. For a compound like this compound, this can be represented by the general scheme below:
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| This compound | Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), Heat | 3',5-Difluorobiphenyl-2-carboxylate ester |
A more contemporary and milder approach involves the use of coupling agents or activation of the carboxylic acid. For instance, converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol provides a high-yielding route to the corresponding ester.
Amide Synthesis: Amide bond formation is another critical derivatization. Direct amidation can be achieved by reacting the carboxylic acid with an amine using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of an amide bond by activating the carboxyl group.
| Reactant 1 | Reactant 2 | Coupling Agent | Product |
|---|---|---|---|
| This compound | Amine (R-NH₂) | DCC or EDC | 3',5-Difluorobiphenyl-2-carboxamide |
The synthesis of N-trifluoromethyl amides from carboxylic acids represents a more specialized transformation. nih.govescholarship.org This can be achieved under mild conditions by first converting the amine to an isothiocyanate, which then reacts with the carboxylic acid halide or ester in the presence of a fluoride (B91410) source like silver fluoride (AgF). nih.govescholarship.org
The evaluation of these synthesized esters and amides would typically involve spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm their structure, followed by assays relevant to the intended research application to assess their functional properties.
Conjugation with Heterocyclic Systems (e.g., pyrazine (B50134), thiazole, benzimidazole-triazole hybrids)
The conjugation of this compound with various heterocyclic systems can introduce novel biological activities and photophysical properties. The amide linkage is a common and stable way to connect the biphenyl core to a heterocyclic amine.
Pyrazine Conjugates: Pyrazine-containing compounds are known for their diverse biological activities. An amino-pyrazine can be coupled with this compound using standard amide bond formation techniques to yield a pyrazine carboxamide derivative.
Thiazole Conjugates: Thiazole rings are present in many biologically active molecules. Similar to pyrazines, aminothiazoles can be readily conjugated to the biphenyl carboxylic acid.
Benzimidazole-Triazole Hybrids: Benzimidazole and triazole moieties are both considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive compounds. Hybrid molecules containing both of these heterocycles can be synthesized and then conjugated to the this compound scaffold. The synthesis of such hybrids often involves multi-step sequences to first construct the benzimidazole-triazole portion, which would then be coupled to the biphenyl carboxylic acid.
The general synthetic approach for these conjugations is outlined in the table below:
| Biphenyl Derivative | Heterocyclic Amine | Coupling Conditions | Conjugate Product |
|---|---|---|---|
| This compound | Amino-pyrazine | Standard amidation (e.g., EDC/HOBt) | 3',5-Difluorobiphenyl-pyrazine conjugate |
| This compound | Amino-thiazole | Standard amidation (e.g., EDC/HOBt) | 3',5-Difluorobiphenyl-thiazole conjugate |
| This compound | Amino-benzimidazole-triazole hybrid | Standard amidation (e.g., EDC/HOBt) | 3',5-Difluorobiphenyl-benzimidazole-triazole conjugate |
Design of Conformationally Restricted Analogues for Specific Research Probes
Introducing conformational rigidity into a molecule can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. For this compound, this can be achieved by introducing cyclic structures or intramolecular bridges.
One strategy involves cyclization, where the biphenyl structure is locked into a more rigid conformation. This could be accomplished through intramolecular reactions that form a new ring connecting the two phenyl rings or by linking substituents on the rings. The design of such analogues requires careful consideration of the desired spatial arrangement of the functional groups to create effective research probes. The synthesis of these conformationally restricted analogues is often complex and requires multi-step synthetic routes tailored to the specific design of the target molecule.
Development of Fluoroalkylated Biphenyl Carboxylic Acid Derivatives
Fluoroalkylation, particularly trifluoromethylation, is a widely used strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity. While direct fluoroalkylation of the aromatic rings of this compound is a possibility, another approach is the fluoroalkylation of the carboxylic acid group itself to form fluoroalkyl esters.
The direct conversion of carboxylic acids to their fluoroalkyl esters can be challenging. However, methods have been developed for the direct O-mono-, di-, and trifluoromethylation of carboxylic acids using specialized reagents. For instance, the synthesis of trifluoromethyl esters can be achieved using hypervalent iodine reagents.
A general representation of this transformation is shown below:
| Starting Material | Fluoroalkylating Agent | Product |
|---|---|---|
| This compound | Electrophilic "CF₃⁺" source | This compound, trifluoromethyl ester |
| This compound | Electrophilic "CF₂H⁺" source | This compound, difluoromethyl ester |
These fluoroalkylated derivatives can serve as valuable tools in chemical biology and drug discovery, offering altered properties compared to their non-fluoroalkylated counterparts.
Emerging Research Areas and Future Perspectives for 3 ,5 Difluorobiphenyl 2 Carboxylic Acid
Application in Advanced Materials Science Research (e.g., luminophores for OLEDs)
While direct evidence of 3',5-Difluorobiphenyl-2-carboxylic acid being used as a luminophore in Organic Light Emitting Diodes (OLEDs) is not extensively documented in publicly available research, its structural motifs are relevant to materials science. The biphenyl (B1667301) core is a common building block for liquid crystals and other advanced materials. The presence and positioning of fluorine atoms can significantly influence the electronic properties, stability, and intermolecular interactions of organic molecules. These characteristics are crucial for the development of efficient and durable materials for electronic and optoelectronic applications, including OLEDs. The carboxylic acid group provides a reactive handle for further chemical modification, allowing for the integration of this fluorinated biphenyl moiety into larger, more complex functional molecules.
Development as Chemical Probes for Biological Systems
Fluorinated organic molecules are of significant interest in the development of chemical probes for studying biological systems. The introduction of fluorine can alter the acidity, basicity, and binding properties of a molecule, potentially leading to selective interactions with biological targets. While specific applications of this compound as a chemical probe are still an emerging area of research, the underlying principles are well-established. For instance, fluorinated indicators have been designed for detecting biologically important ions like calcium (Ca²⁺). mdpi.com The electron-withdrawing nature of fluorine atoms can modulate the fluorescence properties of a molecule, making it a useful component in the design of "turn-on" or "turn-off" fluorescent probes. mdpi.com These probes can be engineered to change their fluorescence intensity or wavelength upon binding to a specific analyte, enabling researchers to visualize and quantify biological processes in real-time.
Chemoinformatic and Machine Learning Approaches in Compound Design and Prediction
The fields of chemoinformatics and machine learning are becoming indispensable tools in modern chemistry and drug discovery. nih.gov These computational approaches are used to analyze large datasets of chemical information to predict the properties and activities of new compounds, thereby accelerating the design and discovery process. For a molecule like this compound, chemoinformatic methods can be used to predict its physicochemical properties, potential biological targets, and synthetic accessibility.
Machine learning models, trained on vast libraries of existing chemical data, can identify structure-activity relationships (SAR) and structure-property relationships (SPR). nih.gov This allows researchers to virtually screen derivatives of this compound for desired characteristics before committing to their synthesis and experimental evaluation. nih.govnih.gov As more experimental data on fluorinated biphenyls becomes available, the accuracy of these predictive models will continue to improve, guiding the rational design of new molecules with tailored functions.
Sustainable Synthesis and Green Chemistry Methodologies for Fluorinated Biphenyls
The synthesis of complex organic molecules like fluorinated biphenyls traditionally involves multi-step processes that can generate significant chemical waste. There is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods, guided by the principles of green chemistry. This includes the use of less hazardous reagents, more efficient catalytic systems, and reaction conditions that minimize energy consumption.
Q & A
Q. What are the optimal synthetic routes for 3',5-Difluorobiphenyl-2-carboxylic acid, and how can purity be ensured?
The synthesis of fluorinated biphenyl carboxylic acids typically involves coupling reactions between halogenated aromatic precursors and carboxylic acid derivatives. For example:
- Cross-coupling (e.g., Suzuki-Miyaura): A biphenyl core can be constructed using a boronic acid derivative of 3,5-difluorophenyl and a 2-bromo/iodobenzoic acid. Catalytic systems like Pd(PPh₃)₄ in THF/water with Na₂CO₃ as a base are common .
- Purification: Recrystallization using ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) improves purity. Purity validation via HPLC (≥95%) is critical, as seen in protocols for structurally similar fluorinated acids .
Q. How can structural characterization of this compound be performed?
- NMR Spectroscopy: ¹H NMR identifies aromatic protons (δ 7.0–8.0 ppm), while ¹⁹F NMR resolves fluorine environments (δ -110 to -120 ppm for meta-fluorines). Compare to analogs like 3,5-Difluoro-2-hydroxybenzoic acid, where ¹⁹F NMR shows distinct splitting patterns .
- Mass Spectrometry (HRMS): Confirm molecular ion [M-H]⁻ at m/z 252.03 (C₁₃H₇F₂O₂⁻) with isotopic peaks matching fluorine content .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in DMSO/water and analyze crystal packing, as done for related dioxane-carboxylic acids .
Q. What solvent systems are suitable for solubility and stability studies?
- Polar aprotic solvents (DMSO, DMF): Ideal for stock solutions due to high solubility of aromatic carboxylic acids.
- Aqueous buffers (pH 7.4): Test solubility in PBS for biological assays. If precipitation occurs, use co-solvents like ethanol (≤5% v/v), as validated for fluorinated benzoic acids .
- Stability: Monitor via UV-Vis (λ ~270 nm) over 24 hours to detect degradation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Docking Studies: Use AutoDock Vina to model interactions with cyclooxygenase (COX) or other enzymes. The biphenyl moiety may occupy hydrophobic pockets, while the carboxylic acid group binds catalytic residues, similar to salicylic acid derivatives .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electronic effects of fluorine substituents on acidity (pKa ~2.5–3.0) and H-bonding capacity .
Q. How should researchers address contradictions in reported biological activity data?
- Control experiments: Replicate assays (e.g., enzyme inhibition, cytotoxicity) under identical conditions (pH, temperature) to rule out methodological variability.
- Structural analogs: Compare with 3,5-Difluoro-2-hydroxybenzoic acid, which shows anti-inflammatory activity (IC₅₀ COX-2: ~10 µM), to assess if biphenyl substitution enhances potency .
- Purity verification: Contradictions may arise from impurities; re-test batches using LC-MS to confirm absence of byproducts like dehalogenated species .
Q. What strategies optimize the compound for targeted drug delivery?
- Prodrug design: Synthesize methyl esters (e.g., methyl 3',5-difluorobiphenyl-2-carboxylate) to improve membrane permeability. Hydrolysis in vivo regenerates the active acid .
- Nanoparticle encapsulation: Use PLGA nanoparticles (size: 100–200 nm) loaded with the compound, as demonstrated for fluorinated anti-cancer agents .
Q. How do fluorine substituents influence spectroscopic and reactivity profiles?
- Electron-withdrawing effects: Fluorines reduce electron density on the biphenyl ring, shifting UV absorbance maxima (e.g., λ from 260 nm to 270 nm) and increasing oxidative stability .
- ¹⁹F NMR splitting: Meta-fluorines exhibit coupling (³J₆–₅ ≈ 8 Hz), aiding regiochemical assignment .
Methodological Notes
- Data validation: Cross-reference synthetic yields, spectral data, and bioactivity with structurally validated compounds (e.g., CAS 844891-16-3 in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
